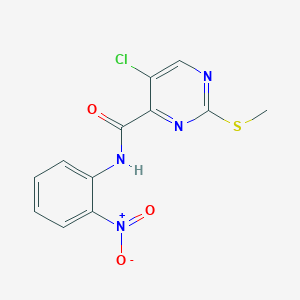
2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate” is a chemical compound with the molecular formula C14H14F3N3O. It has an average mass of 297.276 Da and a monoisotopic mass of 297.108887 Da .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which include “this compound”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The trifluoromethyl group is strongly electron-withdrawing, indicating that, unlike fluorine, the trifluoromethyl group can be treated as a purely electron-withdrawing group during compound development .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 328.8±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C. It has an enthalpy of vaporization of 57.1±3.0 kJ/mol and a flash point of 152.6±27.9 °C .Applications De Recherche Scientifique
Luminescence Sensing
2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate and related compounds have been explored in the development of novel luminescent materials. For instance, lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate have demonstrated potential as fluorescence sensors, particularly for detecting benzaldehyde derivatives due to their characteristic emission bands (Shi et al., 2015).
Synthesis of Fluorinated Compounds
The compound is also relevant in synthesizing fluorinated compounds, which are valuable in various chemical applications. A study described the trifluoromethylation of 1,3-dicarbonyl compounds leading to fluorinated pyrazoles, demonstrating the compound's utility in creating novel fluorinated derivatives (Ohtsuka et al., 2012).
Tautomerism Studies
Research on NH-pyrazoles, including derivatives of the 2,3-dimethylphenyl compound, has contributed to understanding tautomerism in organic chemistry. These compounds have been analyzed using X-ray crystallography and NMR spectroscopy to explore their structural characteristics and tautomeric behaviors (Cornago et al., 2009).
Crystal Structure and Antioxidant Properties
The synthesis, characterization, and crystal structure analysis of similar pyrazole derivatives have been conducted to understand their molecular properties better. These studies often include Hirshfeld surface analysis and DFT calculations to evaluate their potential as antioxidants (Naveen et al., 2021).
Antimicrobial and Anticancer Agents
Compounds structurally related to this compound have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. This research area highlights the biomedical importance of these compounds (Hafez et al., 2016).
Inhibition of Plasmodium falciparum
These compounds have also been explored for their role in inhibiting Plasmodium falciparum, the causative agent of malaria. The ability to bind in the active site of dihydroorotate dehydrogenase of Plasmodium falciparum makes them promising candidates for antimalarial drugs (Vah et al., 2022).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(2,3-dimethylphenyl) 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c1-8-5-4-6-11(9(8)2)21-13(20)10-7-19(3)18-12(10)14(15,16)17/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQUJOJKXDJUIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)C2=CN(N=C2C(F)(F)F)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

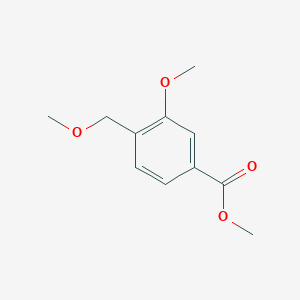

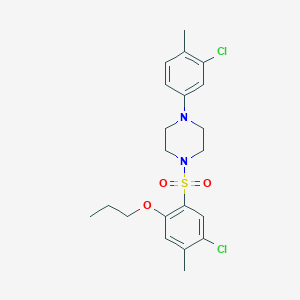
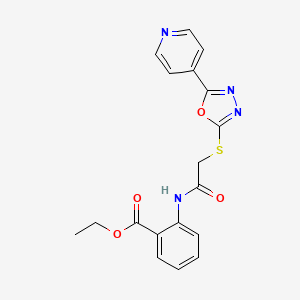


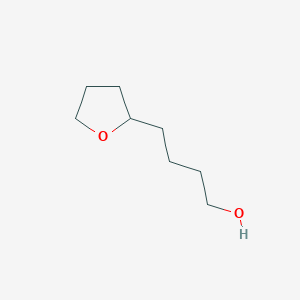
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide](/img/structure/B2373821.png)
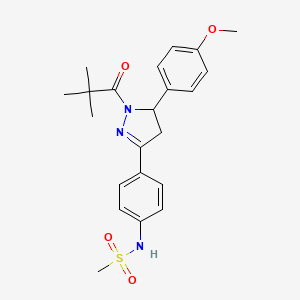
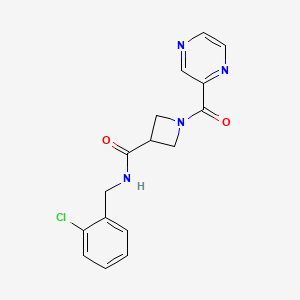
![2-(8-(4-Methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2373828.png)
